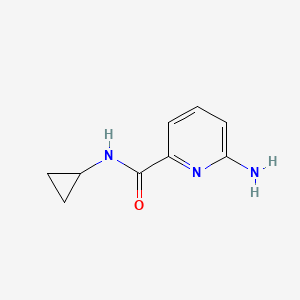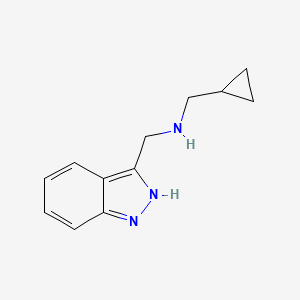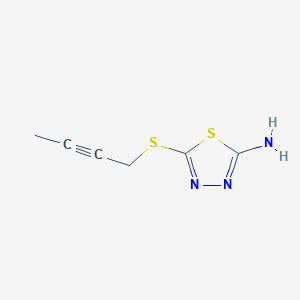![molecular formula C13H25N3O3 B7555016 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid, also known as Boc-piperazine-2-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of piperazine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of various enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, leading to a decrease in the production of their respective substrates.
Biochemical and Physiological Effects:
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of amyloid-beta peptide, which is responsible for the formation of plaques in the brain of Alzheimer's patients. It has also been reported to decrease intraocular pressure in glaucoma patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid in lab experiments is its inhibitory activity against various enzymes. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid. One of the potential areas of research is the development of new drugs for the treatment of Alzheimer's disease, glaucoma, and other related disorders. Another potential area of research is the study of the compound's inhibitory activity against other enzymes and its potential use in the development of new drugs.
Conclusion:
In conclusion, 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential use in drug discovery and development. The compound exhibits inhibitory activity against various enzymes and has been reported to exhibit various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, there are several potential future directions for its study.
Métodos De Síntesis
The synthesis of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid involves the reaction of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed using hydrochloric acid to obtain 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid. This method has been widely used in the synthesis of this compound and has been reported in various scientific literature.
Aplicaciones Científicas De Investigación
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the treatment of Alzheimer's disease, glaucoma, and other related disorders.
Propiedades
IUPAC Name |
2-[4-[2-(butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-4-10(2)14-12(17)9-15-5-7-16(8-6-15)11(3)13(18)19/h10-11H,4-9H2,1-3H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLRDEWZDCUIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCN(CC1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)

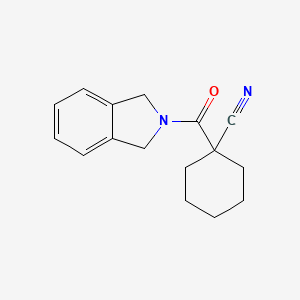
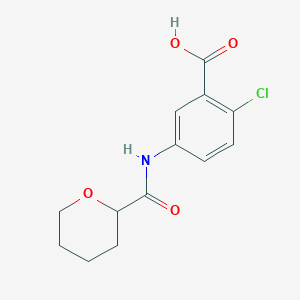
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)


